5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide
Description
5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a quinoline moiety, and a fluorophenyl group
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-25(13-15-12-21(26)24-18-5-3-2-4-17(15)18)22(27)20-11-10-19(28-20)14-6-8-16(23)9-7-14/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKAENTMIUBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the quinoline moiety: This can be done through a condensation reaction between a quinoline derivative and an appropriate aldehyde or ketone.
Formation of the carboxamide linkage: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide
- 5-(4-bromophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide
- 5-(4-methylphenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide
Uniqueness
The presence of the fluorine atom in 5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Biological Activity
5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide, also known by its CAS number 903185-97-7, is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- A furan ring
- A quinoline moiety
- A fluorophenyl group
This structural composition is believed to contribute to its biological properties, including enhanced metabolic stability and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit the activity of certain enzymes involved in metabolic pathways.
- Signal transduction interference : It can modulate signal transduction pathways, which may affect cellular responses.
Biological Activity Studies
Numerous studies have investigated the biological activities of this compound, focusing on its potential as an anticancer agent and anti-inflammatory drug. Below are some key findings:
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential:
- Inhibition of Pro-inflammatory Cytokines : Studies revealed that it reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Mechanistic Insights : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| 5-(4-chlorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide | Structure | 15 | Anticancer |
| 5-(4-bromophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide | Structure | 20 | Anticancer |
The presence of the fluorine atom in the target compound is believed to enhance its binding affinity compared to its chlorinated or brominated analogs.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study published in ACS Omega demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, supporting its use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
